molecular formula C9H6BrNO4 B8612526 4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one

4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one

Cat. No. B8612526
M. Wt: 272.05 g/mol
InChI Key: QFIBPCFIYFLJPM-UHFFFAOYSA-N
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Patent
US08895591B2

Procedure details

4-Bromo-7-hydroxyindan-1-one (3.06 g, 13.5 mmol) was suspended in acetic acid (20 mL), and acetic anhydride (1.66 mL, 17.6 mmol) and fuming nitric acid (838 μL, 20.2 mmol) dissolved in acetic acid (10 mL) were added. The mixture was stirred at room temperature for 3 hr. The solvent was evaporated under reduced pressure and the precipitated yellow crystals were collected by filtration to give the title compound (2.98 g, yield 79%).
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step Two
Quantity
838 μL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:12].C(OC(=O)C)(=O)C.[N+:20]([O-])([OH:22])=[O:21]>C(O)(=O)C>[Br:1][C:2]1[CH:10]=[C:9]([N+:20]([O-:22])=[O:21])[C:8]([OH:11])=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:12]

Inputs

Step One
Name
Quantity
3.06 g
Type
reactant
Smiles
BrC1=C2CCC(C2=C(C=C1)O)=O
Step Two
Name
Quantity
1.66 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
838 μL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitated yellow crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C2CCC(C2=C(C(=C1)[N+](=O)[O-])O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.98 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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